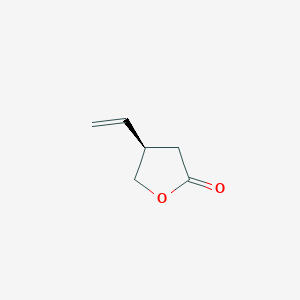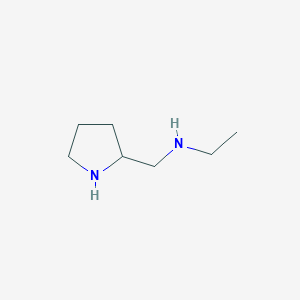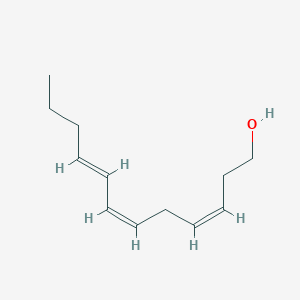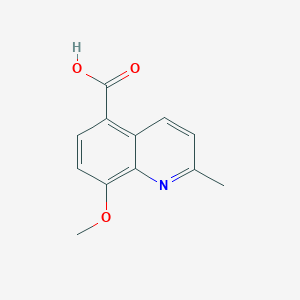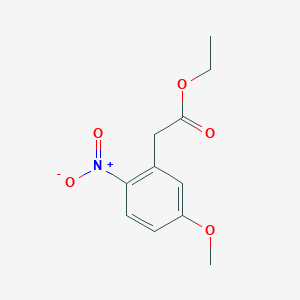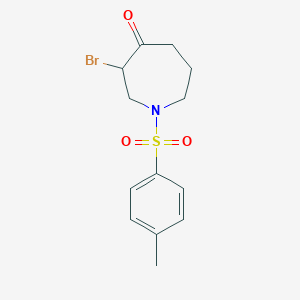
(5Z,8Z,11Z,14Z)-16-羟基二十碳-5,8,11,14-四烯酸
描述
(5Z,8Z,11Z,14Z)-16-hydroxyicosa-5,8,11,14-tetraenoic acid, also known as 16-HETE, is a naturally occurring and biologically active lipid mediator. It is a member of the family of hydroxyeicosatetraenoic acids (HETEs) and is produced by the oxidation of arachidonic acid (AA). 16-HETE is a potent regulator of cell growth and development, and has been implicated in numerous physiological and pathological processes.
科学研究应用
细胞色素 P450 介导的氧化
多不饱和脂肪酸,包括 (5Z,8Z,11Z,14Z)-16-羟基二十碳-5,8,11,14-四烯酸,被细胞色素 P450 酶氧化,产生羟基和环氧脂肪酸。这一过程在肝脏和肾皮质中多不饱和脂肪酸的代谢中发挥作用,并在肾脏中受到稳态控制。参与这一过程的环氧化酶活性存在于包括中枢神经系统、内分泌器官、心脏和内皮细胞等各种器官中 (Oliw, Bylund, & Herman, 1996).
在脂氧合酶反应中的作用
化合物 (5Z,8Z,11Z,14Z)-16-羟基二十碳-5,8,11,14-四烯酸因其在脂氧合酶反应中的作用而受到研究。它被发现是大豆 15-脂氧合酶和人 5-脂氧合酶的合适底物,表明其在脂氧合酶酶和相关代谢途径研究中的潜力 (Ivanov et al., 2002).
在酵母中的生物合成
酵母 Dipodascopsis uninucleata 已被观察到将含有 5Z,8Z-二烯体系的脂肪酸转化为 3-羟基代谢物,包括衍生自 (5Z,8Z,11Z,14Z)-16-羟基二十碳-5,8,11,14-四烯酸的 3-羟基-全反-二十碳多烯酸。这表明该化合物在酵母中多不饱和脂肪酸的代谢中发挥作用 (Venter et al., 1997).
海洋生物中的代谢途径
海洋生物,如海星 Patiria miniata,会产生羟基二十碳四烯酸,包括类似于 (5Z,8Z,11Z,14Z)-16-羟基二十碳-5,8,11,14-四烯酸的变体。这些化合物是海洋生物中复杂代谢途径的一部分,有助于我们了解海洋生物化学 (D’Auria et al., 1988).
重组细胞的酶促羟基化
表达小鼠花生四烯酸 8S-脂氧合酶的重组大肠杆菌细胞已被用于羟基化多不饱和脂肪酸,包括与 (5Z,8Z,11Z,14Z)-16-羟基二十碳-5,8,11,14-四烯酸相关的脂肪酸。这项研究证明了使用工程细菌生产羟基化脂肪酸的可行性,这可能对生物技术应用产生影响 (Shin et al., 2019).
作用机制
Target of Action
The primary target of 16-HETE, also known as (+/-)16-HETE or (5Z,8Z,11Z,14Z)-16-hydroxyicosa-5,8,11,14-tetraenoic acid, is the Cytochrome P450 1B1 (CYP1B1) enzyme . CYP1B1 is widely associated with the development of cardiac pathologies due to its ability to produce cardiotoxic metabolites .
Mode of Action
16-HETE interacts with its target, CYP1B1, through an allosteric mechanism . This interaction significantly increases the activity of CYP1B1 in various environments, such as RL-14 cells, recombinant human CYP1B1, and human liver microsomes . The increase in activity is evidenced by the significant increase in the 7-ethoxyresorufin deethylation rate .
Biochemical Pathways
16-HETE is a subterminal HETE produced by CYP-mediated arachidonic acid (AA) metabolism . It plays several physiological roles and is implicated in the pathophysiology of different diseases . The increase in CYP1B1 activity due to 16-HETE can lead to an increase in the production of cardiotoxic metabolites like midchain hydroxyeicosatetraenoic acids (HETEs) from arachidonic acid (AA) through an allylic oxidation reaction .
Pharmacokinetics
It’s known that 16-hete significantly increases cyp1b1 activity in various environments, suggesting that it is bioavailable in these contexts .
Result of Action
The action of 16-HETE results in a significant increase in hypertrophic markers and upregulation of CYP1B1 mRNA and protein expressions in RL-14 cell line . This upregulation occurs via a transcriptional mechanism .
Action Environment
The environment can influence the action of 16-HETE. For instance, in RL-14 cells, recombinant human CYP1B1, and human liver microsomes, 16-HETE significantly increases CYP1B1 activity . .
属性
IUPAC Name |
(5Z,8Z,11Z,14Z)-16-hydroxyicosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKNPVYFNMZRJG-UFINWASNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501192263 | |
| Record name | (5Z,8Z,11Z,14Z)-16-Hydroxy-5,8,11,14-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501192263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128914-46-5 | |
| Record name | (5Z,8Z,11Z,14Z)-16-Hydroxy-5,8,11,14-eicosatetraenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128914-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14-Eicosatetraenoic acid, 16-hydroxy-, (5Z,8Z,11Z,14Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128914465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z,8Z,11Z,14Z)-16-Hydroxy-5,8,11,14-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501192263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

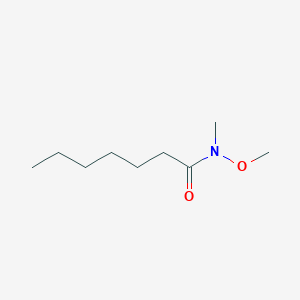

![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)

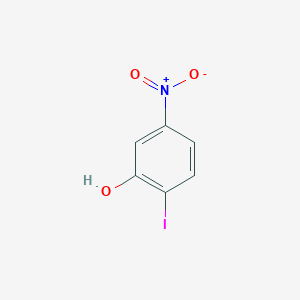
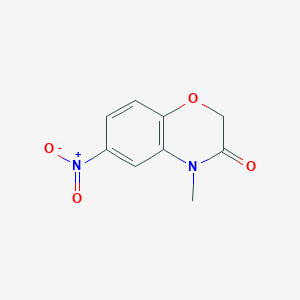
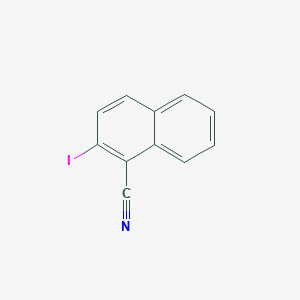
![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B175941.png)
